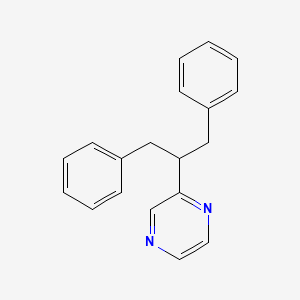
2-(1,3-Diphenylpropan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Diphenylpropan-2-yl)pyrazine is a chemical compound with the molecular formula C19H18N2 It is characterized by the presence of a pyrazine ring substituted with a 1,3-diphenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenylpropan-2-yl)pyrazine typically involves the reaction of 1,3-diphenylpropan-2-one with hydrazine or its derivatives under specific conditions. One common method includes the cyclization of 1,3-diphenylpropan-2-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenylpropan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.
Scientific Research Applications
2-(1,3-Diphenylpropan-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenylpropan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Diphenylpropan-2-yl)pyridine
- 2-(1,3-Diphenylpropan-2-yl)imidazole
- 2-(1,3-Diphenylpropan-2-yl)triazine
Uniqueness
2-(1,3-Diphenylpropan-2-yl)pyrazine is unique due to its specific substitution pattern and the presence of the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrazine ring can engage in different types of interactions and reactions, making it a versatile scaffold for various applications.
Properties
CAS No. |
6303-87-3 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(1,3-diphenylpropan-2-yl)pyrazine |
InChI |
InChI=1S/C19H18N2/c1-3-7-16(8-4-1)13-18(19-15-20-11-12-21-19)14-17-9-5-2-6-10-17/h1-12,15,18H,13-14H2 |
InChI Key |
UIHRFKBSTGVHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















